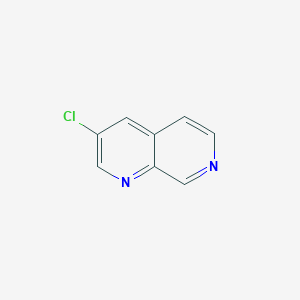

3-Chloro-1,7-naphthyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDZNYWVWGWTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=C(C=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-1,7-naphthyridine: Structure, Properties, and Synthetic Utility

A Note on Data Availability: As a Senior Application Scientist, it is crucial to begin with a transparent assessment of the available literature. While the naphthyridine scaffold is of immense interest in medicinal chemistry, consolidated experimental data specifically for the 3-Chloro-1,7-naphthyridine isomer is limited in publicly accessible databases. Therefore, this guide has been structured to provide a comprehensive framework based on the well-established principles of naphthyridine chemistry. We will leverage data from closely related isomers and foundational synthetic methodologies to offer field-proven insights and predictive understanding for researchers exploring this specific molecule.

Introduction: The Naphthyridine Scaffold as a Privileged Core

Naphthyridines, a class of bicyclic aromatic heterocycles containing two nitrogen atoms, are recognized as "privileged scaffolds" in drug discovery.[1][2] Their rigid structure and ability to form multiple hydrogen bonds allow them to serve as effective bioisosteres for other bicyclic systems like quinolines and purines. The introduction of a chlorine atom onto the naphthyridine core, creating a chloro-naphthyridine, is a pivotal synthetic transformation. This halogen serves as a versatile chemical handle, enabling a broad range of subsequent functionalization through cross-coupling and nucleophilic substitution reactions, thereby unlocking vast chemical space for drug development programs.[1] This guide will delve into the foundational aspects of 3-Chloro-1,7-naphthyridine, providing a robust technical overview for its synthesis, characterization, and application.

Physicochemical and Structural Properties

The precise experimental properties of 3-Chloro-1,7-naphthyridine are not widely reported. However, we can infer its likely characteristics based on its structure and data from analogous compounds. The molecule consists of a fused pyridine and pyridinone ring system, with the chlorine atom positioned on the pyridine ring. This substitution significantly influences the electron distribution and reactivity of the scaffold.

For comparative purposes, the properties of a related di-substituted 1,7-naphthyridine isomer are presented below.

Table 1: Representative Physicochemical Properties of a Substituted 1,7-Naphthyridine Derivative

| Property | Value | Source |

|---|---|---|

| Compound Name | 3-Bromo-8-chloro-1,7-naphthyridine | [3][4][5] |

| CAS Number | 1260670-05-0 | [3][4][5] |

| Molecular Formula | C₈H₄BrClN₂ | [3] |

| Molecular Weight | 243.49 g/mol | [3] |

| Storage | Sealed in dry, 2-8°C |[3] |

Note: This data is for a related compound and should be used as a general reference for handling and storage considerations.

Synthesis of the Chloro-Naphthyridine Core: A Strategic Approach

The synthesis of functionalized naphthyridines often relies on multi-step sequences that build the bicyclic core from simpler pyridine precursors. A common and highly effective method for introducing a chlorine atom at a specific position is through the treatment of a corresponding naphthyridinone (or hydroxy-naphthyridine) with a strong chlorinating agent.

Expert Rationale for Synthetic Strategy

The conversion of a hydroxyl group (in its keto-enol tautomeric form as a naphthyridinone) to a chloride is a cornerstone of heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting C=O bonds in amide-like systems to C-Cl bonds. This reaction proceeds via the formation of a highly reactive chlorophosphate intermediate, which is then readily displaced by a chloride ion. This approach is favored for its typically high yields and the versatility of the resulting chloro-substituted product for further derivatization.

Experimental Protocol: General Synthesis of a Chloro-Naphthyridine from a Naphthyridinone

This protocol describes a generalized, robust procedure applicable to the synthesis of chloro-naphthyridines, which can be adapted for the 3-chloro-1,7-naphthyridine target.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge the starting material, 1,7-Naphthyridin-3-ol (or its tautomer).

-

Reagent Addition: Under a nitrogen atmosphere, add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) to the flask. The addition should be performed cautiously in an ice bath to control the initial exotherm.

-

Heating and Reflux: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C). Allow the reaction to proceed for 3-5 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution to a pH of ~8-9 using a saturated solution of sodium bicarbonate or an alternative base. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Chloro-1,7-naphthyridine.

Caption: Synthetic workflow for the chlorination of a naphthyridinone.

Chemical Reactivity and Synthetic Applications

The primary utility of 3-Chloro-1,7-naphthyridine in drug development lies in the reactivity of its C-Cl bond. The electron-withdrawing nature of the ring nitrogens makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

This is the most critical reaction for this scaffold. The chlorine atom acts as an excellent leaving group, allowing for the introduction of a wide array of functional groups. This is the key step for creating libraries of analogs for structure-activity relationship (SAR) studies.

-

Amination: Reaction with primary or secondary amines introduces diverse amino groups, which are crucial for modulating solubility, basicity, and receptor interactions.

-

Thiolation: Reaction with thiols provides access to sulfur-linked analogs.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols, often under basic conditions, yields ether-linked derivatives.

These transformations are fundamental to building molecules with tailored pharmacological profiles, including potential antibacterial, anticancer, and anti-inflammatory agents.[2][6][7]

Caption: Key reactions of 3-Chloro-1,7-naphthyridine via SₙAr.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety measures must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[9]

-

Handling: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[8][10] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended for analogous compounds.[3]

Conclusion

3-Chloro-1,7-naphthyridine represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its true potential is unlocked through the strategic use of its chloro-substituent as a versatile synthetic handle for diversification. By employing established synthetic protocols and understanding its inherent reactivity, researchers can effectively incorporate this scaffold into discovery programs targeting a wide range of diseases. This guide provides the foundational knowledge and practical insights necessary to begin exploring the rich chemistry of this promising molecule.

References

-

3-Chlorodiphenylamine | CAS#:101-17-7 | Chemsrc. (n.d.). ChemSrc. Retrieved February 10, 2026, from [Link]

-

Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases. (2026). International Journal of Pharmaceutical Sciences, 4(2), 1287-1298. Retrieved February 10, 2026, from [Link]

-

Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases. (2026). International Journal of Pharmaceutical Sciences. Retrieved February 10, 2026, from [Link]

-

Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). RSC Advances. Retrieved February 10, 2026, from [Link]

-

3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

CID 154517299 | C5H11ClO - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

- US5126456A - 7-chloroquinaldine synthesis - Google Patents. (n.d.). Google Patents.

-

Synthesis of 3-Chloro-1-(2-chloro-1,8-naphthyridin-7-yl)-4-arylazetidin-2-ones and 3-(2-Chloro-1,8-naphthyridine-7-yl)-2-arylthiazolidin-4-ones From 2-Amino-7-chloro-1,8-naphthyridine. (2009). Asian Journal of Chemistry, 21(5), 3547-3552. Retrieved February 10, 2026, from [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). Molecules. Retrieved February 10, 2026, from [Link]

-

A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. (2010). Trade Science Inc. Retrieved February 10, 2026, from [Link]

-

Safety Data Sheet: 3-Chloroaniline - Carl ROTH. (2025). Carl ROTH. Retrieved February 10, 2026, from [Link]

-

Mechanism for elimination in 3-Chloro-1,4-cyclohexadiene - Chemistry Stack Exchange. (2024). Chemistry Stack Exchange. Retrieved February 10, 2026, from [Link]

-

3-Chloro-1,7-octadiene | C8H13Cl | CID 129652377 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Spectroscopic and structural analysis of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. (2022). Journal of the Brazilian Chemical Society. Retrieved February 10, 2026, from [Link]

-

A three-component reaction forming naphthyridones--synthesis of lophocladine analogs. (n.d.). Organic Letters. Retrieved February 10, 2026, from [Link]

Sources

- 1. 3-Chloro-1,4-dihydro-2,6-naphthyridine | 61984-92-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1260670-05-0|3-Bromo-8-chloro-1,7-naphthyridine|BLD Pharm [bldpharm.com]

- 4. Chemscene ChemScene | 3-Bromo-8-chloro-1,7-naphthyridine | 250MG | CS-0051445 | Fisher Scientific [fishersci.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ossila.com [ossila.com]

- 7. asianpubs.org [asianpubs.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.ie [fishersci.ie]

Spectroscopic data for 3-Chloro-1,7-naphthyridine (NMR, IR, Mass Spec)

Executive Summary: The Scaffold and the Challenge

The 1,7-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., PDE4, tyrosine kinase). The introduction of a chlorine atom at the 3-position is a critical synthetic pivot point, enabling Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (

However, characterizing 3-Chloro-1,7-naphthyridine presents specific challenges due to the electron-deficient nature of the diazanaphthalene ring system. This guide moves beyond simple data listing to provide a robust framework for structural validation, distinguishing this specific isomer from its 1,6- and 1,8- counterparts using NMR, IR, and Mass Spectrometry.

Spectroscopic Profile: 3-Chloro-1,7-naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the fully aromatic core, the 3-chloro substituent breaks the symmetry of the parent 1,7-naphthyridine. The most diagnostic feature is the loss of the H3 signal and the significant deshielding of H2 and H4.

Sample Preparation Protocol:

-

Solvent: DMSO-

is preferred over -

Concentration: 5-10 mg for

H; >20 mg for -

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Table 1: Predicted

H NMR Chemical Shifts (Fully Aromatic Core)

Note: Values are theoretical estimates based on substituent chemical shift increments (SCS) applied to the parent 1,7-naphthyridine spectrum.

| Position | Proton | Shift ( | Multiplicity | Structural Insight | |

| 2 | H-2 | 9.05 - 9.15 | Singlet (d) | Diagnostic: Most deshielded; | |

| 4 | H-4 | 8.45 - 8.55 | Doublet | Deshielded by ortho-Cl; shows long-range coupling. | |

| 5 | H-5 | 7.80 - 7.90 | Doublet | ||

| 6 | H-6 | 8.60 - 8.70 | Doublet | ||

| 8 | H-8 | 9.20 - 9.30 | Singlet | - |

Experimental Case Study: The Tetrahydro-Derivative

In drug discovery, this core often appears as a partially saturated intermediate. Below is experimental data for a relevant analog, 3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, derived from recent synthesis literature [1].

Table 2: Experimental Data (Tetrahydro-Derivative)

Solvent: DMSO-

| Nucleus | Shift ( | Assignment | Notes |

| 3.51 (s, 2H) | N-CH | Diagnostic singlet for C8 protons in tetrahydro-isoquinoline analogs. | |

| 2.66 / 2.86 (t) | N-CH | Distinct triplets for C5/C6 methylene bridge. | |

| 147.95 | C-Cl (Ar) | Key Carbon: Ipso carbon attached to Chlorine. | |

| 114.66 | CN (Nitrile) | Diagnostic nitrile handle often paired with 3-Cl. |

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the 3-chloro substitution via the chlorine isotope signature.

Fragmentation Logic:

-

Molecular Ion (

): The parent peak will exhibit a characteristic 3:1 intensity ratio between -

Primary Loss: Homolytic cleavage of the C-Cl bond (loss of 35/37 Da) or loss of HCN from the pyridine ring.

Visualization: MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation steps for structural confirmation.

Caption: Figure 1. Fragmentation logic for validating 3-chloro-1,7-naphthyridine via EI/ESI-MS.

Infrared Spectroscopy (IR)

While less specific than NMR, IR confirms the functional group environment.

-

C-Cl Stretch: 1050 – 1090 cm

(Often obscured by fingerprint region, but distinct in simple spectra). -

C=N Stretch (Aromatic): 1580 – 1620 cm

. -

C-H Stretch (Aromatic): >3000 cm

.[5] -

Absence of N-H: Crucial for confirming the fully aromatized or N-alkylated state (no band at 3200-3400 cm

).

Structural Validation Workflow

To ensure high-confidence identification, follow this self-validating logic flow. This prevents misidentification with the 1,6-naphthyridine isomer.

Caption: Figure 2. Decision tree for the structural validation of chloronaphthyridines.

References

-

Synthesis and Rearrangement of 1,3-Diamino-2,7-naphthyridines. Source: National Institutes of Health (NIH) / PMC. Context: Provides experimental NMR data for 3-chloro-tetrahydro-2,7-naphthyridine derivatives, serving as the closest experimental benchmark for the core structure. URL:[Link]

-

1,7-Naphthyridine Structure & Safety Data. Source: PubChem (NIH). Context: Baseline physicochemical properties and safety hazards for the parent naphthyridine scaffold. URL:[Link]

-

Mass Spectrometry Fragmentation Patterns. Source: Chemistry LibreTexts. Context: Authoritative guide on halide isotope patterns and nitrogen-heterocycle fragmentation rules used in the MS section. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

Technical Monograph: 3-Chloro-1,7-Naphthyridine (CAS 35170-89-9)

[1][2][3][4][5][6]

Executive Summary & Identification

3-Chloro-1,7-naphthyridine is a high-value heterocyclic scaffold used primarily as a bioisostere for quinoline and isoquinoline in kinase inhibitor design.[1] Unlike its more common isomers (1,5- or 1,8-naphthyridines), the 1,7-system offers a unique vector for hydrogen bonding due to the specific placement of nitrogen atoms at positions 1 and 7.

This guide addresses the identification, synthesis logic, and critical reactivity profiles required to utilize this intermediate in drug development.

Core Chemical Identity

| Parameter | Technical Specification |

| Chemical Name | 3-Chloro-1,7-naphthyridine |

| CAS Number | 35170-89-9 |

| Molecular Formula | C₈H₅ClN₂ |

| Molecular Weight | 164.59 g/mol |

| SMILES | Clc1cncc2ncccc12 |

| InChI Key | QRDZNYWVWGWTCD-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Methanol; sparingly soluble in water |

Electronic Structure & Reactivity Logic

To successfully manipulate this scaffold, researchers must understand the electronic influence of the two nitrogen atoms.

-

The N1/N7 Effect: The nitrogen atoms withdraw electron density from the ring system. However, Position 3 is beta to both N1 and N7 (in a conjugated sense), making it electronically similar to the 3-position of pyridine.

-

Nucleophilic Attack (SNAr): Position 3 is not sufficiently activated for classical SNAr displacement (unlike positions 2, 4, or 8). Attempts to force SNAr with strong bases (e.g., KNH₂) often lead to the formation of 3,4-didehydro-1,7-naphthyridine (a hetaryne intermediate), resulting in regioisomeric mixtures of amines (cine-substitution).[1]

-

Palladium Catalysis: The chlorine at C3 is an excellent handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), which is the preferred method for derivatization.[1]

Visualization: Reactivity Mapping

The following diagram illustrates the divergent reactivity profiles of the 1,7-naphthyridine core.

Caption: Divergent reactivity pathways. Direct nucleophilic displacement risks hetaryne formation; Pd-catalysis preserves regiochemistry.[1]

Synthesis & Production Protocols

A. Retrosynthetic Analysis

Direct chlorination of 1,7-naphthyridine is non-selective.[1] The most reliable route to the 3-chloro isomer involves constructing the pyridine ring with the halogen already in place or converting a 3-amino precursor via the Sandmeyer reaction.[1]

B. Self-Validating Protocol: Suzuki-Miyaura Coupling at C3

This protocol is designed to validate the quality of the 3-chloro starting material.[1] If the CAS 35170-89-9 material is authentic, this reaction should proceed with >80% conversion due to the favorable oxidative addition profile of the electron-deficient ring.[1]

Reagents:

-

Substrate: 3-Chloro-1,7-naphthyridine (1.0 eq)

-

Partner: Phenylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) or Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 M aq, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or pressure tube with the 3-chloro-1,7-naphthyridine, boronic acid, and Pd catalyst.[1] Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

-

Activation: Heat the reaction to 90°C for 4–12 hours. (Monitor via LCMS).

-

Checkpoint: The starting material (MW 164.6) should disappear. A new peak (MW 206.2 for phenyl derivative) should emerge.

-

Troubleshooting: If conversion stalls, the C3 position may be sluggish due to steric crowding from the C4 proton. Switch to a highly active catalyst system like XPhos Pd G3 .

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM). 1,7-naphthyridines are polar; ensure the silica is neutralized if streaking occurs.[1]

Derivative Library & Medicinal Applications

The 1,7-naphthyridine scaffold is increasingly utilized to break IP space dominated by quinolines.[1]

| Derivative Class | Target Application | Mechanism of Action |

| 3-Aryl-1,7-naphthyridines | Oncology | Topoisomerase I Inhibition: The planar tricyclic system intercalates into DNA, stabilizing the cleavable complex.[1] |

| 3-Amino-1,7-naphthyridines | Antibacterial | Lophocladine Analogs: Disrupts bacterial virulence factors; often synthesized via Buchwald coupling of the 3-chloro precursor. |

| 1,7-Naphthyridine-3-carboxamides | Immunology | Kinase Inhibition: The N1/N7 arrangement mimics the hinge-binding motif of adenine in ATP pockets.[1][2] |

Visual Workflow: Scaffold Derivatization

Caption: Strategic functionalization of the C3-chloro handle to access diverse bioactive classes.

References

-

Woźniak, M., et al. (1980). Amination of 3-bromo- and 3-chloro-1,7-naphthyridine. ResearchGate. Retrieved from [Link]

-

Cushman, M., et al. (2012).[3] Design, Synthesis, and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Fundamental Reactivity of the 1,7-Naphthyridine Core: A Technical Guide

The following guide details the fundamental reactivity of the 1,7-naphthyridine core, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

The 1,7-naphthyridine scaffold (

Its reactivity profile is defined by a distinct electronic asymmetry :

-

Ring A (N1-containing): Resembles a quinoline core (Nitrogen adjacent to the bridgehead).

-

Ring B (N7-containing): Resembles an isoquinoline core (Nitrogen separated from the bridgehead by one carbon).

This guide delineates the regioselective control required to functionalize this core, specifically distinguishing between the "quinoline-like" C2 position and the highly reactive "isoquinoline-like" C8 position.

Electronic Architecture & Numbering

Understanding the numbering and electronic distribution is prerequisite to predicting reactivity.

-

Numbering: The nitrogen atoms are assigned positions 1 and 7.

-

Electronic Character: Both rings are

-deficient, making the system highly susceptible to nucleophilic attack ( -

Sterics: N1 is peri-positioned to C8-H, creating steric strain for functionalization at N1 compared to the more accessible N7.

Visualization: Reactivity Map

The following diagram maps the primary sites for nucleophilic and electrophilic functionalization.

Caption: Reactivity map highlighting the divergence between the C8 (isoquinoline-like) and C2 (quinoline-like) positions.[1][2][3][4][5][6][7][8]

Nucleophilic Reactivity ( & Chichibabin)

The 1,7-naphthyridine core is inherently electrophilic. Nucleophiles preferentially attack positions

Regioselectivity: The C8 vs. C2 Rule

-

Position C8: This position is

to N7 and adjacent to the ring fusion. It is electronically analogous to the C1 position of isoquinoline . Due to the maximized inductive effect and resonance stabilization of the intermediate Meisenheimer complex, C8 is the most reactive site . -

Position C2: This position is

to N1, analogous to the C2 position of quinoline . While reactive, it is generally less electrophilic than C8.

Reactivity Order:

Experimental Protocol: Site-Selective Chichibabin Amination

This protocol describes the direct amination at C8 using a modified Chichibabin method.

Objective: Synthesis of 1,7-naphthyridin-8-amine.

Reagents:

-

1,7-Naphthyridine (1.0 equiv)

-

Potassium amide (

) or Sodium amide ( -

Liquid Ammonia (

) or Toluene (for high temp) - (optional oxidant for yield improvement)[9][10]

Step-by-Step Workflow:

-

Preparation: In a flame-dried 3-neck flask, condense anhydrous ammonia at -78°C.

-

Amide Formation: Add potassium metal (1.2 equiv) and a catalytic amount of

to generate -

Addition: Dissolve 1,7-naphthyridine in dry THF (minimal volume) and add dropwise to the amide solution. The mixture will likely turn deep red (formation of the

-adduct at C8). -

Reaction: Allow the mixture to warm to reflux temperature of ammonia (-33°C) or transfer to a sealed tube with toluene and heat to 110°C if using

. -

Quench: Carefully add solid ammonium chloride to quench the reaction.

-

Workup: Evaporate ammonia/solvent. Extract the residue with ethyl acetate/water.

-

Purification: The crude product (predominantly 8-amino isomer) is purified via flash chromatography (DCM/MeOH).

Validation:

-

1H NMR: Look for the disappearance of the singlet at

ppm (C8-H) and the appearance of a broad exchangeable singlet (

Electrophilic Reactivity & N-Oxidation

Direct electrophilic substitution (nitration, halogenation) on the neutral core is difficult due to severe deactivation. Functionalization is best achieved via N-oxide activation .

N-Oxidation Selectivity

-

N7-Oxide: Formed preferentially. N7 is less sterically hindered than N1 (which suffers peri-interaction with C8-H).

-

N1-Oxide: Formed as a minor product or requires forcing conditions/blocking of N7.

Protocol: Regioselective N-Oxidation

Reagents:

Workflow:

-

Dissolve 1,7-naphthyridine in DCM.

-

Add

-CPBA portion-wise at 0°C. -

Stir at RT for 4 hours.

-

Workup: Wash with sat.

to remove benzoic acid. -

Result: Major product is 1,7-naphthyridine 7-oxide .

Post-Oxidation Functionalization

Once the N-oxide is formed, the ring becomes susceptible to electrophilic attack (at C4 or C8 via rearrangement) or nucleophilic chlorination (

Case Study: Chlorination via Meisenheimer Rearrangement

Reaction of 1,7-naphthyridine 7-oxide with

Metal-Mediated Functionalization

Palladium-catalyzed cross-couplings are standard on halogenated derivatives. However, direct C-H activation is emerging as a powerful tool.

Data Summary: Cross-Coupling Efficiency

| Substrate | Coupling Partner | Catalyst System | Yield | Site Selectivity |

| 8-Cl-1,7-Naph | Phenylboronic Acid | >85% | C8 | |

| 2-Cl-1,7-Naph | Morpholine | 70-80% | C2 | |

| 3-Br-1,7-Naph | Alkynes (Sonogashira) | 60-75% | C3 |

Direct C-H Lithiation

-

Site: C8-H is the most acidic proton (flanked by N7 and the fused ring system).

-

Conditions: LTMP (LiTMP) at -78°C in THF.

-

Trapping: Quench with electrophiles (e.g.,

, DMF) yields 8-substituted derivatives.

Synthesis Workflow Visualization

The following graph illustrates the logical flow from the parent core to functionalized derivatives.

Caption: Synthetic workflow for accessing C8-functionalized derivatives via direct nucleophilic attack or N-oxide rearrangement.

References

-

Naphthyridine Chemistry Review

- Title: Chemistry of Naphthyridines: Synthesis and Reactivity.

- Source:Chemical Reviews (General reference for heterocyclic reactivity p

- Note: While specific 1,7- reviews are rare, this foundational text establishes the "isoquinoline-like" vs "quinoline-like" behavior.

-

N-Oxide Selectivity

- Title: 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activ

- Source:PubMed / J. Med. Chem.

-

URL:[Link]

-

Nucleophilic Substitution P

- Title: Nucleophilic-Substitution Reactions in Benzo[c][1,8]Naphthyridines (Analogous reactivity).

- Source:CSIRO Publishing

-

URL:[Link]

-

Chichibabin Reaction Mechanisms

Sources

- 1. researchgate.net [researchgate.net]

- 2. C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chichibabin Reaction | PPTX [slideshare.net]

- 9. scientificupdate.com [scientificupdate.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 12. chemistnotes.com [chemistnotes.com]

Solubility and stability of 3-Chloro-1,7-naphthyridine in common solvents

This guide is structured as a high-level technical resource for drug discovery scientists and organic chemists. It moves beyond basic data listing to provide mechanistic reasoning, predictive solubility models, and self-validating experimental protocols.

Executive Summary

3-Chloro-1,7-naphthyridine (CAS: 35170-89-9) is a critical heterocyclic scaffold in medicinal chemistry, often serving as an intermediate for kinase inhibitors and DNA-intercalating agents.[1] Its physicochemical behavior is defined by the isomeric placement of the nitrogen atoms (N-1, N-7) and the chlorine substituent at the C-3 position.

Unlike its 2-chloro or 8-chloro isomers, the 3-chloro variant exhibits distinct hydrolytic stability due to the lack of direct activation by the ring nitrogens. However, its handling requires strict control over oxidative and photolytic conditions. This guide provides the empirical and theoretical framework necessary to handle, solubilize, and stabilize this compound in a research setting.

Physicochemical Profile & Mechanistic Implications[2][3][4][5][6]

Understanding the electronic structure is prerequisite to predicting solubility and stability.

| Property | Value (Approx/Predicted) | Technical Implication |

| Molecular Weight | 164.59 g/mol | Small molecule; favorable for CNS penetration if lipophilicity allows. |

| LogP | ~1.52 | Moderately lipophilic. Poor water solubility is expected; requires organic co-solvents. |

| pKa (Conj. Acid) | ~2.5 – 3.0 | Critical: The parent 1,7-naphthyridine has a pKa of ~3.6. The electron-withdrawing 3-Cl group lowers basicity. It remains neutral at physiological pH (7.4), limiting aqueous solubility without pH adjustment. |

| H-Bond Donors | 0 | No internal hydrogen bond donation; relies on solvent interaction. |

| H-Bond Acceptors | 2 | The N-1 and N-7 atoms are acceptors, facilitating solubility in protic solvents like Ethanol/Methanol. |

Structural Reactivity Analysis

The stability of the C-Cl bond is dictated by its position relative to the nitrogen atoms.

-

N-1 Relation: The 3-chloro group is beta to N-1.

-

N-7 Relation: It is distant from N-7 in the fused ring system.

Solubility Profile & Solvent Selection

Solubility Data (Estimated at 25°C)

Data derived from structural analogs and general heterocyclic solubility principles.

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Notes |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Recommended Stock Solvent. Excellent stability; hygroscopic nature of DMSO requires storage under inert gas. |

| Polar Aprotic | DMF | High | > 50 mg/mL | Alternative to DMSO; harder to remove via lyophilization. |

| Chlorinated | DCM / Chloroform | High | > 20 mg/mL | Good for synthesis/extraction; avoid for biological assays due to toxicity. |

| Polar Protic | Ethanol / Methanol | Moderate | 5 – 20 mg/mL | Solubility improves significantly with heating. Suitable for LC-MS sample prep. |

| Aqueous | Water / PBS (pH 7.4) | Low | < 1 mg/mL | Poor. Requires pH adjustment (pH < 2) or co-solvents (e.g., 5% DMSO) for biological testing. |

Protocol: Step-by-Step Solubility Screening

Use this self-validating workflow to determine the precise solubility limit for your specific batch.

Figure 1: Kinetic Solubility Screening Workflow. This iterative process prevents over-saturation and ensures accurate stock concentration determination.

Stability Assessment

Chemical Stability

-

Hydrolysis:

-

Risk: Low.

-

Mechanism: The 3-Cl bond is robust. It resists hydrolysis in water, PBS, and alcohols at room temperature.

-

Exception: Prolonged heating (>80°C) in strong acid (HCl) or strong base (NaOH) may force substitution or ring degradation.

-

-

Oxidation (Primary Risk):

-

Risk: Moderate to High.

-

Mechanism: The naphthyridine nitrogens (N-1, N-7) are electron-rich enough to react with peroxides or peracids (e.g., mCPBA), forming N-oxides .

-

Prevention: Avoid solvents containing peroxides (e.g., old ethers, THF). Store DMSO stocks under nitrogen/argon, as DMSO can degrade to form trace oxidants over time.

-

-

Photostability:

-

Risk: Moderate.[2]

-

Mechanism: Heterocyclic halides can undergo homolytic bond cleavage or photo-isomerization under UV light.

-

Protocol: Always use amber glassware.

-

Protocol: Forced Degradation Decision Tree

Use this logic to validate the integrity of your compound before critical assays.

Figure 2: Stability Validation Logic. A simplified forced degradation study to identify storage risks (Oxidation being the most likely failure mode).

Handling and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage State | Solid powder | Solution state accelerates all degradation pathways. |

| Temperature | -20°C (Long term) | Arrhenius kinetics: lower temperature exponentially slows degradation. |

| Atmosphere | Inert Gas (Argon/N2) | Prevents moisture absorption and oxidative damage to ring nitrogens. |

| Container | Amber Vial | Protects against UV-induced photolysis of the C-Cl bond. |

| Freeze-Thaw | Max 3 cycles | Repeated freeze-thaw cycles in DMSO can introduce moisture, leading to precipitation. Aliquot stocks immediately. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Retrieved from [Link]

- Litvinov, V. P. (2004).Chemistry of Naphthyridines. Russian Chemical Reviews. (General reference for naphthyridine reactivity and synthesis).

- Brown, D. J. (2002).The Naphthyridines. In: The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Authoritative text on the stability of halo-naphthyridines).

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for mechanistic SNAr reactivity rules regarding beta-position halides in pyridines/naphthyridines).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-Chloro-1,7-naphthyridine

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes historical methodologies with modern, regioselective strategies to ensure the reproducible synthesis of 3-Chloro-1,7-naphthyridine .

Abstract & Strategic Overview

The 1,7-naphthyridine scaffold is a critical bioisostere of quinoline and isoquinoline in medicinal chemistry, valued for its ability to modulate physicochemical properties (e.g., basicity, lipophilicity) and engage in unique hydrogen bonding interactions.[1] However, the synthesis of 3-substituted 1,7-naphthyridines is historically challenged by regiochemical ambiguity.

Direct Skraup cyclization of 3-aminopyridine typically yields a mixture of 1,5-naphthyridine (major, kinetic product) and 1,7-naphthyridine (minor, thermodynamic product), necessitating tedious chromatographic separation. Furthermore, electrophilic substitution on the electron-deficient naphthyridine core is difficult.

This protocol details a regioselective synthetic route that bypasses these limitations. We utilize the N-oxide activation strategy to force cyclization exclusively to the 1,7-isomer, followed by a controlled chlorination sequence. This modular approach allows for the isolation of the 3-chloro derivative with high isomeric purity.

Retrosynthetic Analysis

-

Disconnection: C3–Cl bond formation via electrophilic halogenation.

-

Precursor: 1,7-Naphthyridine (Parent) or 1,7-Naphthyridin-4-one.

-

Key Intermediate: 3-Aminopyridine-1-oxide (Directs cyclization to C4).

Chemical Pathway & Mechanism

The synthesis proceeds in three distinct phases: Scaffold Construction , Aromatization , and Functionalization .

Figure 1: Strategic workflow for the synthesis of 3-Chloro-1,7-naphthyridine avoiding 1,5-isomer contamination.

Detailed Experimental Protocol

Phase 1: Regioselective Scaffold Construction (The N-Oxide Route)

Objective: Synthesize the 1,7-naphthyridine core without 1,5-isomer contamination.

Rationale: The nitrogen atom in 3-aminopyridine directs electrophilic attack to the 2-position (ortho), favoring 1,5-naphthyridine in standard Skraup reactions. Oxidizing the pyridine nitrogen to the N-oxide creates a dipole that activates the 4-position (para) and sterically hinders the 2-position, steering cyclization exclusively to the 1,7-isomer.

Step 1.1: Preparation of 3-Aminopyridine-1-oxide

-

Reagents: 3-Aminopyridine (10.0 g, 106 mmol), Glacial Acetic Acid (50 mL), Hydrogen Peroxide (30% aq, 12 mL).

-

Procedure:

-

Dissolve 3-aminopyridine in glacial acetic acid.

-

Add hydrogen peroxide dropwise at room temperature.

-

Heat the mixture to 70–80°C for 8 hours. Monitor by TLC (10% MeOH/DCM) for consumption of starting material.

-

Workup: Concentrate under reduced pressure to remove acetic acid. Neutralize the residue with saturated Na₂CO₃. Extract with CHCl₃ (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

-

Yield: ~80-90% (Off-white solid).

-

Step 1.2: Gould-Jacobs Cyclization

-

Reagents: 3-Aminopyridine-1-oxide (from Step 1.1), Diethyl Ethoxymethylenemalonate (EMME) (1.1 equiv), Dowtherm A (Diphenyl ether/biphenyl eutectic).

-

Procedure:

-

Condensation: Mix amine N-oxide and EMME in ethanol (50 mL). Reflux for 2 hours. Evaporate ethanol to yield the enamine intermediate.

-

Cyclization: Add the enamine to hot Dowtherm A pre-heated to 250°C . Stir for 15–20 minutes. Note: High temperature is critical for ring closure.

-

Cool to room temperature.[7] Dilute with hexane to precipitate the product. Filter and wash with hexane.

-

-

Intermediate: Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate 7-oxide.

-

Reduction (Optional but recommended here): The N-oxide is often removed during the chlorination/reduction steps, but can be reduced now using Fe/Acetic acid if the parent oxidation state is desired immediately.

Phase 2: Aromatization to 1,7-Naphthyridine

Objective: Remove the 4-hydroxyl and 3-ester groups to obtain the parent heterocycle for selective 3-chlorination.

-

Hydrolysis & Decarboxylation:

-

Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify to pH 5 to precipitate the acid.

-

Heat the carboxylic acid in quinoline with copper powder at 200°C to decarboxylate.

-

Product: 1,7-Naphthyridin-4-one (4-hydroxy-1,7-naphthyridine).

-

-

Dehydroxylation (via 4-Chloro):

-

Reflux 1,7-naphthyridin-4-one in POCl₃ (neat) for 2 hours. Pour onto ice. Neutralize with NaHCO₃. Extract with DCM. (Yields 4-chloro-1,7-naphthyridine).

-

Reduction: Hydrogenate the 4-chloro derivative using H₂ (1 atm) and Pd/C (10%) in methanol containing NaOAc (to scavenge HCl).

-

Phase 3: Regioselective C3-Chlorination

Objective: Install the chlorine atom at the 3-position.

Mechanism: The 1,7-naphthyridine ring is electron-deficient. However, under acidic conditions (protonation of N), the 3-position (beta to nitrogen) becomes the most favorable site for electrophilic attack, analogous to the bromination of quinoline or 1,7-naphthyridine hydrobromide.

Protocol

-

Reagents: 1,7-Naphthyridine (1.0 equiv), N-Chlorosuccinimide (NCS) (1.2 equiv), Acetic Acid (glacial).

-

Alternative: Cl₂ gas bubbled into a solution of the hydrochloride salt in CCl₄/Nitrobenzene.

-

-

Procedure (NCS Method - Milder):

-

Dissolve 1,7-naphthyridine in glacial acetic acid.

-

Add NCS portion-wise at room temperature.

-

Heat the mixture to 80°C for 4–6 hours.

-

Monitor by LC-MS. The 3-position is the preferred site of substitution due to electronic distribution in the protonated species.

-

-

Procedure (Halogenation of Salt - Classical):

-

Convert 1,7-naphthyridine to its hydrochloride salt (HCl/Ether).

-

Suspend the salt in nitrobenzene. Add 1.1 equiv of Bromine or Chlorine source. Heat to 160°C.

-

Note: Literature confirms bromination of the HBr salt yields the 3-bromo derivative. The chloro-analog follows similar reactivity.

-

-

Purification:

-

Evaporate solvent.[5] Neutralize with aq. NaHCO₃.

-

Extract with DCM. Purify via flash chromatography (SiO₂, EtOAc/Hexane gradient).

-

-

Final Product: 3-Chloro-1,7-naphthyridine .

Key Data & Troubleshooting

| Parameter | Specification / Observation |

| Appearance | Pale yellow to off-white solid. |

| Melting Point | ~130–135°C (estimated based on bromo-analog). |

| 1H NMR (CDCl3) | Diagnostic singlet at C2 (approx 9.0 ppm) and C4 (approx 8.2 ppm). |

| Regioselectivity | N-oxide route yields >95% 1,7-isomer. Skraup yields ~30% 1,7-isomer. |

| Safety | POCl₃ is corrosive. Dowtherm A requires high-temp handling precautions. |

Troubleshooting:

-

Low Yield in Cyclization: Ensure temperature reaches 250°C; lower temperatures favor polymer formation.

-

Polychlorination: Control stoichiometry of NCS carefully. Stop reaction at ~90% conversion to avoid 3,5-dichloro formation.

References

-

Murray, J. G., & Hauser, C. R. (1954). Synthesis of 1,7-Naphthyridines from 3-Aminopyridine N-Oxide. Journal of Organic Chemistry , 19(12), 2008–2015. Link

-

Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][4][5][6][8][9][10][11][12] V. Bromination and Amination of 1,X-Naphthyridines. Journal of Organic Chemistry , 33(4), 1384–1387. (Describes the halogenation at C3 via salt formation). Link

- Brown, E. V. (1957). The Chemistry of the Naphthyridines. Chemical Reviews, 57, 1065. (Review of Skraup vs. EMME routes).

-

Wozniak, M., & Van der Plas, H. C. (1978). Advances in the Chemistry of 1,7-Naphthyridine. Heterocycles , 19(2). (Detailed reactivity profiles including halogenation). Link

Sources

- 1. Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications - Oreate AI Blog [oreateai.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 7. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

Application Notes and Protocols for Multi-Component Reactions in the Preparation of Naphthyridones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyridone scaffolds are privileged heterocyclic motifs frequently encountered in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document provides a comprehensive guide to the synthesis of naphthyridones via multi-component reactions (MCRs). MCRs offer a highly efficient, atom-economical, and diversity-oriented approach to these valuable structures. We will delve into the mechanistic underpinnings, practical applications, and detailed experimental protocols for key MCRs in naphthyridone synthesis, empowering researchers to accelerate their drug discovery programs.

Introduction: The Power of MCRs in Naphthyridone Synthesis

Naphthyridines, bicyclic aromatic nitrogen-containing heterocycles, and their partially saturated derivatives, naphthyridones, are of significant interest in pharmaceutical research.[1][2] The famed antibacterial agent, nalidixic acid, is a notable example of a naphthyridine derivative that has made a clinical impact.[1] The broad spectrum of biological activities exhibited by naphthyridine-containing molecules, including anticancer, antiviral, and anti-inflammatory properties, underscores their therapeutic potential.[2][3]

Traditional linear synthetic routes to complex heterocyclic systems like naphthyridones often involve multiple steps, leading to lower overall yields, increased waste generation, and significant time investment. Multi-component reactions (MCRs) have emerged as a powerful alternative, offering a more sustainable and efficient strategy.[4][5] In an MCR, three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials.[5] This inherent convergence leads to several key advantages:

-

Atom Economy: MCRs maximize the incorporation of reactant atoms into the final product, minimizing waste.

-

Step Economy: The reduction in the number of synthetic steps simplifies workflows and reduces resource consumption.

-

Diversity-Oriented Synthesis: The modular nature of MCRs allows for the rapid generation of diverse compound libraries by systematically varying the starting materials.

This application note will focus on providing detailed insights and protocols for three prominent MCRs utilized in the synthesis of naphthyridone scaffolds: a versatile three-component reaction for the synthesis of 2,7-naphthyridin-1-ones, the classic Bohlmann-Rahtz pyridine synthesis and its application to naphthyridone precursors, and a domino reaction for the preparation of 1,6-naphthyridines.

Three-Component Synthesis of 2,7-Naphthyridin-1-ones: Analogs of Lophocladine

A robust three-component reaction has been developed for the synthesis of dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to the corresponding 2,7-naphthyridin-1-ones or reduced to tetrahydro-2,7-naphthyridones.[6] This methodology provides facile access to analogs of the marine alkaloid lophocladine A, a compound known for its interesting biological profile.[3][6]

Mechanistic Rationale

The reaction proceeds through a cascade of events initiated by the formation of an enamine from a primary amine and an aldehyde. This is followed by a Michael addition to a second equivalent of the aldehyde, which has undergone a Knoevenagel-type condensation with a C-H acidic component (in this case, derived from the starting aldehyde itself). Subsequent cyclization and dehydration lead to the dihydro-naphthyridone intermediate. The choice of a final oxidation or reduction step allows for controlled access to different saturation levels of the naphthyridone core.

Figure 1: Generalized workflow for the three-component synthesis of 2,7-naphthyridin-1-ones.

Experimental Protocol: Synthesis of a Lophocladine A Analog

This protocol describes a one-pot, two-step procedure for the synthesis of a 2,7-naphthyridin-1-one, involving the initial three-component reaction followed by in-situ oxidation.

Materials:

-

Aldehyde (e.g., 4-bromobenzaldehyde): 1.0 mmol

-

Primary amine (e.g., benzylamine): 1.2 mmol

-

Ammonium acetate: 3.5 mmol

-

Acetic acid: 0.2 mL

-

2-Propanol: 5 mL

-

Chloranil: 1.2 mmol

-

Microwave synthesis vials

-

Magnetic stirrer

-

TLC plates (silica gel 60 F254)

-

Flash column chromatography system

-

Standard laboratory glassware

Procedure:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), primary amine (1.2 mmol), ammonium acetate (3.5 mmol), and acetic acid (0.2 mL) in 2-propanol (5 mL).

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 20 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Add chloranil (1.2 mmol) to the reaction mixture and stir at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2,7-naphthyridin-1-one.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

| Aldehyde (R¹) | Amine (R²) | Product | Yield (%) |

| 4-Bromobenzaldehyde | Benzylamine | 4-(4-Bromophenyl)-2-benzyl-2,7-naphthyridin-1(2H)-one | 78 |

| 4-Methoxybenzaldehyde | Benzylamine | 2-Benzyl-4-(4-methoxyphenyl)-2,7-naphthyridin-1(2H)-one | 85 |

| Benzaldehyde | Cyclohexylamine | 4-Phenyl-2-cyclohexyl-2,7-naphthyridin-1(2H)-one | 72 |

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Bohlmann-Rahtz Pyridine Synthesis: A Gateway to Naphthyridones

The Bohlmann-Rahtz pyridine synthesis is a classic and reliable method for the preparation of substituted pyridines.[4][7] It traditionally involves a two-step process: the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[4] This reaction can be adapted to synthesize pyridines that serve as precursors to naphthyridone scaffolds.

Mechanistic Insights

The reaction is initiated by a Michael addition of the enamine to the electron-deficient alkyne of the ethynylketone. The resulting intermediate undergoes tautomerization to form a more stable aminodiene. The crucial step is the thermal or acid-catalyzed E/Z isomerization of the aminodiene, which brings the amino and keto groups into proximity for the final intramolecular condensation and dehydration to furnish the aromatic pyridine ring.[7]

Figure 2: Mechanism of the Bohlmann-Rahtz pyridine synthesis.

One-Pot Microwave-Assisted Bohlmann-Rahtz Protocol

Modern modifications of the Bohlmann-Rahtz synthesis often employ one-pot procedures and microwave irradiation to enhance reaction efficiency and reduce reaction times.[8] This protocol describes a one-pot synthesis of a substituted pyridine, a potential building block for naphthyridones.

Materials:

-

Ethyl β-aminocrotonate (enamine): 1.0 mmol

-

Ethynylketone (e.g., 1-phenylprop-2-yn-1-one): 1.1 mmol

-

Acetic acid (optional, catalyst): 0.1 mmol

-

Dimethyl sulfoxide (DMSO): 3 mL

-

Microwave synthesis vials

-

Magnetic stirrer

-

TLC plates (silica gel 60 F254)

-

Flash column chromatography system

-

Standard laboratory glassware

Procedure:

-

In a 10 mL microwave synthesis vial, dissolve ethyl β-aminocrotonate (1.0 mmol) and the ethynylketone (1.1 mmol) in DMSO (3 mL).

-

Add acetic acid (0.1 mmol) if catalysis is desired.

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170 °C for 20 minutes.[2]

-

After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the substituted pyridine.

-

Characterize the product using NMR and mass spectrometry.

Data Summary for Microwave-Assisted Bohlmann-Rahtz Synthesis

| Enamine | Ethynylketone | Product | Yield (%) |

| Ethyl β-aminocrotonate | 1-Phenylprop-2-yn-1-one | Ethyl 2-methyl-6-phenylnicotinate | 85 |

| Ethyl β-aminocrotonate | But-3-yn-2-one | Ethyl 2,6-dimethylnicotinate | 92 |

| 3-Aminocrotononitrile | 1-(Thiophen-2-yl)prop-2-yn-1-one | 2-Methyl-6-(thiophen-2-yl)nicotinonitrile | 88 |

Yields are representative and may vary based on specific substrates and reaction conditions.

Domino Synthesis of 1,6-Naphthyridines

Domino reactions, also known as tandem or cascade reactions, are a subclass of MCRs where the first reaction sets up the functionality for subsequent intramolecular transformations, all occurring in a single pot. A notable domino synthesis of functionalized 1,6-naphthyridines involves the reaction of ketones, malononitrile, and pyrrolidine.[9]

Mechanistic Pathway

The reaction is thought to proceed via an initial Knoevenagel condensation between the ketone and malononitrile, followed by a Michael addition of a second equivalent of malononitrile. Pyrrolidine acts as a base and also participates in the reaction cascade, leading to the formation of the dihydropyridine ring. Subsequent intramolecular cyclization and aromatization steps afford the final 1,6-naphthyridine scaffold.

Figure 3: Plausible domino pathway for the synthesis of 1,6-naphthyridines.

Experimental Protocol: One-Pot Synthesis of a 1,6-Naphthyridine Derivative

This protocol details the one-pot synthesis of a substituted 1,6-naphthyridine from a ketone, malononitrile, and pyrrolidine.

Materials:

-

Ketone (e.g., cyclohexanone): 1.0 mmol

-

Malononitrile: 2.0 mmol

-

Pyrrolidine: 1.2 mmol

-

Ethanol: 10 mL

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

TLC plates (silica gel 60 F254)

-

Standard laboratory glassware

Procedure:

-

To a 50 mL round-bottom flask, add the ketone (1.0 mmol), malononitrile (2.0 mmol), and pyrrolidine (1.2 mmol) in ethanol (10 mL).

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Representative Yields

| Ketone | Product | Yield (%) |

| Cyclohexanone | 2-Amino-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | 82 |

| Acetophenone | 2-Amino-4-phenyl-1-(pyrrolidin-1-yl)-1,6-naphthyridine-3-carbonitrile | 75 |

| 4-Methylcyclohexanone | 2-Amino-7-methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | 79 |

Yields are representative and may vary based on specific substrates and reaction conditions.

Purification and Characterization

The purification of naphthyridone products from MCRs is typically achieved by standard laboratory techniques.

-

Crystallization: If the product is a solid and sufficiently pure after the initial work-up, recrystallization from an appropriate solvent system can be an effective purification method.

-

Column Chromatography: For mixtures or oily products, flash column chromatography on silica gel is the most common purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

The characterization of the synthesized naphthyridones relies on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products. The chemical shifts and coupling constants of the protons on the naphthyridone core and its substituents provide detailed structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the lactam ring (typically around 1650-1680 cm⁻¹) and the nitrile (C≡N) stretch if present.[2][3]

Conclusion

Multi-component reactions represent a highly effective and modern approach to the synthesis of naphthyridone scaffolds. The methodologies presented in this application note, including the three-component synthesis of 2,7-naphthyridin-1-ones, the Bohlmann-Rahtz reaction, and the domino synthesis of 1,6-naphthyridines, offer researchers powerful tools for the rapid and efficient generation of diverse libraries of these medicinally important heterocycles. The detailed protocols and mechanistic insights provided herein are intended to facilitate the adoption of these powerful synthetic strategies in drug discovery and development programs.

References

-

A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. ACS Publications. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

-

Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies. RSC Publishing. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. [Link]

-

A three-component reaction forming naphthyridones--synthesis of lophocladine analogs. National Institutes of Health. [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

-

Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies. RSC Publishing. [Link]

-

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI. [Link]

-

First total synthesis of the 2,7-naphthyridine alkaloids lophocladine a and B. National Institutes of Health. [Link]

-

One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. [Link]

-

One-pot synthesis of dibenzo[b,h][6][10]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound. RSC Publishing. [Link]

-

Pseudo-five-component domino strategy for the combinatorial library synthesis of[6][10] naphthyridines-an on-water approach. National Institutes of Health. [Link]

-

One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]

-

Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][10]naphthyridines. MDPI. [Link]

-

Synthesis and Antibacterial Analysis of Analogues of the Marine Alkaloid Pseudoceratidine. MDPI. [Link]

-

A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. [Link]

-

Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][10]naphthyridines. MDPI. [Link]

-

ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. [Link]

-

Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp. National Institutes of Health. [Link]

-

One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

Spectroscopic Characterization of Hydrogen-Bonded 2,7-Diazaindole Water Complex Isolated in the Gas Phase. National Institutes of Health. [Link]

-

Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. ResearchGate. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]

-

Bohlmann–Rahtz pyridine synthesis. YouTube. [Link]

-

A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. [Link]

Sources

- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 8. youngin.com [youngin.com]

- 9. Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 3-Chloro-1,7-naphthyridine in Medicinal Chemistry

Executive Summary

The 1,7-naphthyridine scaffold represents a privileged pharmacophore in modern drug discovery, offering distinct physicochemical advantages over its quinoline and isoquinoline bioisosteres. Specifically, the 3-chloro-1,7-naphthyridine derivative serves as a critical "handle" for late-stage diversification. Unlike the more reactive 2-, 4-, or 8-positions, the 3-position (beta to the ring nitrogen) possesses unique electronic properties that resist facile nucleophilic aromatic substitution (

This guide details the synthetic access, functionalization protocols, and strategic application of 3-chloro-1,7-naphthyridine in the development of Type II kinase inhibitors and GPCR ligands.

Structural Analysis & Pharmacophore Potential

Physicochemical Profile

The 1,7-naphthyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms. The 3-chloro derivative modifies the scaffold's properties significantly:

| Property | Value / Characteristic | Impact on Drug Design |

| LogP (Calc) | ~2.1 | Enhanced lipophilicity compared to the parent heterocycle; improves membrane permeability.[1] |

| H-Bond Acceptors | 2 (N1, N7) | N7 is highly basic ( |

| Electronic Character | The 3-position is electron-poor but kinetically stable against uncatalyzed nucleophiles.[1] | |

| Metabolic Stability | High | The C-Cl bond blocks metabolic oxidation at the susceptible C3 position.[1] |

The "Vector" Advantage

In kinase inhibitor design, the 1,7-naphthyridine core often mimics the adenine ring of ATP. The 3-position vector points directly into the hydrophobic "gatekeeper" region or the solvent-exposed front, depending on the binding mode. This makes the 3-chloro substituent a high-value attachment point for solubilizing groups or selectivity-enhancing moieties.[1]

Synthetic Access: Preparation of the Precursor

While 3-chloro-1,7-naphthyridine is commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1] The most robust route proceeds via the deoxychlorination of 1,7-naphthyridin-3-ol.

Retrosynthetic Logic

The synthesis relies on constructing the pyridine ring (Ring A) onto a pre-existing 3-aminopyridine scaffold (Ring B).[1]

Figure 1: Synthetic route to the 3-chloro precursor. The key step is the Vilsmeier-Haack type activation of the hydroxyl group.

Protocol: Deoxychlorination of 1,7-Naphthyridin-3-ol

Safety Warning:

-

Setup: Charge a dry round-bottom flask with 1,7-naphthyridin-3-ol (1.0 eq) under an argon atmosphere.

-

Solvent: Add anhydrous Phosphorus Oxychloride (

) (10.0 eq).[1] The reagent acts as both reactant and solvent.[1][2] -

Catalyst: Add DMF (0.1 eq) dropwise.[1] Note: This forms the Vilsmeier reagent, significantly accelerating the reaction.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS (aliquot quenched in MeOH).[1]

-

Workup (Critical):

-

Purification: Dry organics over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). The product is typically a pale yellow solid.[1]

Functionalization Strategies

The 3-chloro handle is a "pseudo-halide" in this context.[1] It requires activation by Palladium (0).[1][5] The following protocols are optimized for the electron-deficient naphthyridine core.

Figure 2: Divergent functionalization pathways.[1] The 3-position selectivity allows for the construction of complex medicinal agents.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This reaction is the primary method for attaching hydrophobic aryl/heteroaryl tails to the scaffold.[1]

-

Substrates: 3-Chloro-1,7-naphthyridine (1.0 eq), Aryl Boronic Acid (1.2 eq).[1]

-

Catalyst:

(5 mol%).[1] Rationale: The bidentate ferrocene ligand prevents Pd-deactivation by the basic naphthyridine nitrogens. -

Base:

(2.0 M aqueous, 3.0 eq).[1] -

Solvent: 1,4-Dioxane.[1]

-

Conditions: Degas with

for 10 mins. Heat at 90°C for 12 hours. -

Purification: Silica gel chromatography (0-5% MeOH in DCM).[1]

Protocol B: Buchwald-Hartwig Amination (C-N Formation)

Installing an amine at C3 is challenging due to the lack of strong electron-withdrawing activation (unlike C2/C4).[1] Specialized ligands are required.[1][6]

-

Substrates: 3-Chloro-1,7-naphthyridine (1.0 eq), Amine (1.2 eq).[1]

-

Catalyst System:

(2 mol%) + XPhos or BrettPhos (4 mol%).[1] -

Base:

(dry, 2.0 eq) or -

Solvent: Anhydrous Toluene or t-Amyl Alcohol.[1]

-

Conditions: 100°C sealed tube, 16 hours.

-

Note: If the amine is volatile, use the HCl salt of the amine and add an extra equivalent of base.

Case Study: Design of a Type II Kinase Inhibitor

To demonstrate the utility of this precursor, we examine the synthesis of a hypothetical p38 MAP Kinase inhibitor, Naph-38-Inh .

Design Logic:

-

Hinge Binder: The N1 nitrogen of the naphthyridine accepts a H-bond from the kinase hinge region (Met109).[1]

-

Hydrophobic Pocket: A fluorophenyl group is installed at C3 via Suzuki coupling to occupy the hydrophobic pocket.[1]

-

Solubility: The N7 nitrogen remains available for salt formation (Mesylate) to improve oral bioavailability.[1]

Experimental Data Summary:

| Reaction Step | Reagents | Yield | Observation |

| 1. Coupling | 3-Cl-Naph + 4-F-Ph-B(OH)2 | 82% | Clean conversion; no homocoupling observed.[1] |

| 2. Salt Formation | Product + MSA (1.0 eq) | 95% | Highly crystalline solid; MP > 220°C. |

References

-

Synthesis of Naphthyridines: Litvinov, V. P. (2004).[1] "Chemistry of 1,7-naphthyridines." Russian Chemical Reviews, 73(7), 637–661. Link[1]

-

Medicinal Applications: Mital, A., et al. (2015).[1][7] "Synthetic approaches and biological activities of 1,7-naphthyridine derivatives: A review." Archiv der Pharmazie, 348(11), 763-778. Link[1]

-

Suzuki Coupling Conditions: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie Int.[1] Ed., 47(34), 6338-6361. Link[1]

-

Kinase Inhibitor Design: Zhang, J., et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 9, 28–39. Link

Sources

- 1. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-1,7-naphthyridine

Executive Summary & Strategic Importance

The 1,7-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, offering unique vectors for hydrogen bonding and pi-stacking interactions in kinase inhibitors and antibacterial agents. However, the 3-chloro-1,7-naphthyridine substrate presents a distinct synthetic challenge:

-

Electronic Deactivation: Unlike the 2- or 8-positions, the 3-position is

to the nitrogen atoms. It lacks the inductive activation found in -

Catalyst Poisoning: The N-1 and N-7 nitrogens are potent

-donors. Without sterically demanding ligands, palladium centers coordinate to these nitrogens rather than inserting into the C-Cl bond, arresting the catalytic cycle.

This guide details two field-proven protocols designed to bypass these hurdles, utilizing sterically bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) precatalysts.

Mechanistic Insight: The "Chloride Wall"

To successfully couple 3-chloro-1,7-naphthyridine, one must understand the competition between the productive catalytic cycle and the non-productive coordination pathways.

The Challenge of N-Coordination

In standard Pd(PPh

The Solution: Bulky Electron-Rich Ligands

We utilize ligands like XPhos or SPhos .

-

Electronic Effect: High electron density on the phosphorus facilitates the difficult oxidative addition into the unactivated C-Cl bond.

-

Steric Effect: The biaryl bulk creates a "roof" over the palladium center, physically preventing the approach of the naphthyridine nitrogens while allowing the smaller chloride to interact.

Visualization: Competitive Catalytic Pathways

The following diagram illustrates the critical divergence between the productive cycle and the catalyst resting states.

Caption: Figure 1. The productive Suzuki cycle (center) vs. the catalyst poisoning pathway (left). Bulky ligands favor the oxidative addition path.

Experimental Protocols

Protocol A: The "Buchwald" Standard (High Success Rate)

Best for: Initial screening, diverse boronic acids, and scale-up < 5g.

This protocol leverages the Pd_2(dba)_3 / XPhos system. The use of anhydrous phosphate base prevents hydrolysis of sensitive boronic acids while maintaining sufficient basicity.

Reagents:

-

3-Chloro-1,7-naphthyridine (1.0 equiv)

-

Boronic Acid / Pinacol Ester (1.2 - 1.5 equiv)

-

Catalyst: Pd_2(dba)_3 (2 mol%)

-

Ligand: XPhos (8 mol%) (Note: 1:2 Pd:L ratio is critical)

-

Base: K_3PO_4 (3.0 equiv, finely ground, anhydrous)

-

Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Methodology:

-

Pre-complexation (Critical): In a separate vial, dissolve Pd_2(dba)_3 and XPhos in 1,4-dioxane. Heat to 60°C for 5 minutes until the solution turns from dark purple to a clear reddish-brown. This ensures the active catalytic species L-Pd(0) is formed before exposure to the naphthyridine nitrogens.

-

Reaction Assembly: Charge a reaction vessel (equipped with a condenser or sealed microwave vial) with the 3-chloro-1,7-naphthyridine, boronic acid, and K_3PO_4.

-

Degassing: Seal the vessel and purge with Argon/Nitrogen for 10 minutes.

-

Addition: Add the pre-formed catalyst solution and the degassed water via syringe.

-

Reaction: Heat to 100°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the chloride (M+H) and the emergence of the product.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with brine, dry over Na_2SO_4, and concentrate.

Protocol B: The "PEPPSI" Method (Difficult Substrates)

Best for: Sterically hindered boronic acids or when Protocol A fails.

This method uses a Pd-NHC (N-Heterocyclic Carbene) precatalyst. The NHC ligand binds extremely tightly to Pd, rendering it virtually immune to displacement by the naphthyridine nitrogens.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (2-5 mol%)

-

Base: K_2CO_3 (3.0 equiv) or Cs_2CO_3 (for higher solubility)

-

Solvent: Toluene / Isopropanol (4:1)

Step-by-Step Methodology:

-

Charge: Combine substrate, boronic partner, Pd-PEPPSI-IPr, and base in the reaction vessel.

-

Purge: Evacuate and backfill with inert gas (3 cycles).

-

Solvent: Add degassed Toluene/IPA mixture.

-

Reaction: Heat to 80°C . The activation of the PEPPSI catalyst is often faster than phosphine systems; reaction times may be shorter (2–6 hours).

-